molecular formula C19H30N2O B2486521 N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide CAS No. 946326-83-6

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Cat. No. B2486521
CAS RN: 946326-83-6
M. Wt: 302.462
InChI Key: JOMICNZDAMKCMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide often involves complex processes that may include the use of organoiridium catalysts for tritium/hydrogen exchange, as seen in related benzamide derivatives. For example, Yang et al. (2015) described the successful synthesis of a related compound using Crabtree's catalyst, highlighting the precision required in such chemical syntheses (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated through various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. For instance, the structural characterization of a naphthyridin derivative demonstrated the utility of these methods in determining molecular configurations and interactions (Guillon et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs can vary widely, with some compounds exhibiting selective affinity towards certain receptors or enzymes. Research into similar molecules has shown that modifications to the molecular structure can significantly affect their biological activity and chemical properties, such as receptor binding affinity (Perrone et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, including solubility, crystallinity, and melting points, are critical for their application in various fields. Studies on polymorphs and crystal structure, such as those by Pan and Englert (2013), provide valuable insights into the stability and solubility of these compounds, which are essential for their practical application (Pan & Englert, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal in determining the utility of this compound and related compounds. Studies on their interaction with DNA, enzymes, and receptors can reveal potential applications in medicinal chemistry and drug design. For instance, the research by Zhang et al. (2019) on novel N-phenylbenzamide-4-methylamine acridine derivatives highlights the potential of such compounds as topoisomerase inhibitors and apoptosis-inducing agents, indicating the broad scope of chemical properties worth investigating (Zhang et al., 2019).

Scientific Research Applications

Discovery and Development of Anticancer Agents

Research has identified compounds structurally related to N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide as potential anticancer agents. For instance, AZD4877, a kinesin spindle protein inhibitor with a related structure, has shown significant potential in arresting cells in mitosis, leading to cell death, and indicating a pathway for the treatment of cancer (Theoclitou et al., 2011).

Radiochemical Labeling for Biological Studies

Compounds with structures similar to this compound have been used in radiochemical labeling to study receptor antagonists, such as CCR1 antagonists. Tritium labeling of these compounds has provided insights into their pharmacological profiles, aiding in the development of new drugs (Hong et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds based on the structural framework of this compound contribute to the expansion of chemical libraries. These activities are crucial for discovering new drugs with potential therapeutic applications (Kulikov & Hamilton, 2012).

Antimicrobial Activities

Studies have also explored the antimicrobial properties of compounds related to this compound. These investigations have led to the identification of molecules with significant activity against bacteria and fungi, highlighting the potential of these compounds in treating microbial infections (Desai et al., 2013).

Interaction with Biological Targets

Research into the interaction of structurally related compounds with biological targets has provided insights into their mechanism of action. This includes the inhibition of cholinesterases by compounds like N,N-Diethyl-3-methylbenzamide (deet), which raises questions about the safety and mechanism of toxicity of these compounds in insect, mammalian, and human nervous systems (Corbel et al., 2009).

properties

IUPAC Name

2,4,6-trimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-13(2)21-8-6-17(7-9-21)12-20-19(22)18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMICNZDAMKCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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